2-amino-3-(4-methylphenyl)propanoic acid hydrochloride
Description
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is also known by its IUPAC name, 2-amino-3-(p-tolyl)propanoic acid hydrochloride. This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a carboxylic acid group, and a methyl-substituted phenyl ring.
Properties
CAS No. |
91341-98-9 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and glycine.
Formation of Schiff Base: 4-methylbenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-amino-3-(4-methylphenyl)propanoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: 2-amino-3-(4-methylphenyl)propanol.
Substitution: Various amides or esters depending on the reagents used.
Scientific Research Applications
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride
- 2-amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 3-amino-3-(4-methylphenyl)propanoic acid
Uniqueness
2-amino-3-(4-methylphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Biological Activity
2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride, often referred to as a derivative of phenylalanine, has garnered attention in pharmacological research due to its structural properties and potential biological activities. This compound possesses an amino group, a carboxylic acid group, and a substituted phenyl ring, which may influence its interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the methyl group on the phenyl ring is significant as it can affect the compound's lipophilicity and receptor binding characteristics.
Biological Activity Overview
The biological activity of this compound can be summarized in several key areas:
1. Neurotransmitter Modulation
Research indicates that compounds with similar structures can interact with neurotransmitter receptors, potentially modulating neurotransmission pathways. This modulation may have implications for conditions such as depression and anxiety disorders.
2. Enzyme Inhibition
The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. Such inhibition could lead to therapeutic applications in metabolic disorders or cancer treatment.
3. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are necessary to establish its efficacy against various pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds highlights how variations in substituents can affect biological activity.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-3-(3-fluorophenyl)propanoic acid | Fluorine substitution on phenyl ring | Potentially different receptor affinity |
| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine instead of methyl | Different electronic properties |
| 2-Amino-3-(phenyl)propanoic acid | No halogen substitutions | Lacks specific interactions due to substitutions |
| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group on phenyl ring | Enhanced interaction with biological targets |
Case Studies and Research Findings
Several studies have investigated the biological activities of amino acid derivatives, including those related to this compound. Notable findings include:
- Neuropharmacological Studies : Research has shown that similar compounds can enhance neurotransmitter release, indicating potential applications in treating neurodegenerative diseases.
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of amino acid derivatives against various bacterial strains, revealing that certain modifications can enhance activity against Gram-positive and Gram-negative bacteria.
- In Vitro Cytotoxicity : Investigations into the cytotoxic effects of related compounds on cancer cell lines demonstrated promising results, suggesting that structural modifications could lead to increased anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
